molecular formula C11H14N2O2 B13636127 1-(Pyrimidin-4-yl)cyclohexane-1-carboxylic acid

1-(Pyrimidin-4-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13636127
M. Wt: 206.24 g/mol
InChI Key: BNEQSTCBDXOULV-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)cyclohexane-1-carboxylic acid is a heterocyclic compound that features a pyrimidine ring attached to a cyclohexane carboxylic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrimidine ring, a common structural motif in many biologically active molecules, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-4-yl)cyclohexane-1-carboxylic acid typically involves the formation of the pyrimidine ring followed by its attachment to the cyclohexane carboxylic acid. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a diketone can lead to the formation of the pyrimidine ring, which is then further reacted with cyclohexane carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-4-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The pyrimidine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the pyrimidine ring .

Scientific Research Applications

1-(Pyrimidin-4-yl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrimidin-4-yl)cyclohexane-1-carboxylic acid is unique due to its specific structural features that combine the stability of the cyclohexane ring with the reactivity of the pyrimidine ring

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-pyrimidin-4-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c14-10(15)11(5-2-1-3-6-11)9-4-7-12-8-13-9/h4,7-8H,1-3,5-6H2,(H,14,15)

InChI Key

BNEQSTCBDXOULV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NC=NC=C2)C(=O)O

Origin of Product

United States

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